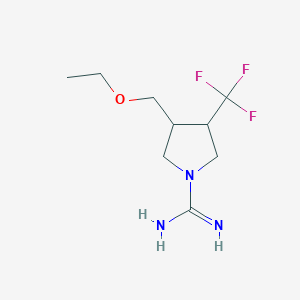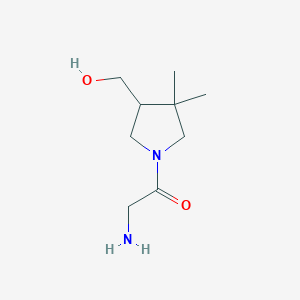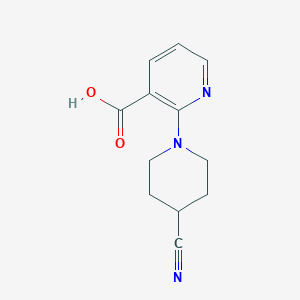
2-(4-Cyanopiperidin-1-yl)nicotinic acid
説明
“2-(4-Cyanopiperidin-1-yl)nicotinic acid” is a chemical compound with the molecular formula C12H13N3O2 . It is available for purchase from various chemical suppliers.
Molecular Structure Analysis
The molecular structure of “this compound” consists of a nicotinic acid molecule attached to a cyanopiperidine molecule . The molecular weight of this compound is 231.25 g/mol.Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” include its molecular formula (C12H13N3O2) and molecular weight (231.25 g/mol) .作用機序
Target of Action
The primary target of 2-(4-Cyanopiperidin-1-yl)nicotinic acid is the nicotinamide coenzymes . These coenzymes play a crucial role in metabolism, being electron donors or acceptors in redox reactions catalyzed by various enzymes .
Mode of Action
This compound interacts with its targets by acting as a precursor to the nicotinamide coenzymes . These coenzymes, which include nicotinamide adenine dinucleotide (NAD) and its phosphorylated form, nicotinamide adenine dinucleotide phosphate (NADP), participate in many vital redox reactions .
Biochemical Pathways
The compound affects the NAD-dependent pathways . The first reaction catalyzed by NAM-phosphoribosyltransferase (NAMPRT, EC 2.4.2.12), converts substrates of NAM and 5′-phosphoribosyl-1-pyrophosphate (PRPP) in NMN. NMN is then converted to NAD by nicotinamide mononucleotide adenyltransferase (NMNAT, EC 2.7.7.1) .
Result of Action
The molecular and cellular effects of this compound’s action are primarily related to its role as a precursor to the nicotinamide coenzymes . These coenzymes participate in many vital redox reactions, influencing various physiological processes .
生化学分析
Biochemical Properties
2-(4-Cyanopiperidin-1-yl)nicotinic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with nicotinic acid receptors, which are involved in lipid metabolism and anti-inflammatory responses . The nature of these interactions often involves binding to the active sites of enzymes or receptors, leading to modulation of their activity. This compound can act as an agonist or antagonist, depending on the specific biochemical pathway it is involved in.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the NAD+/NADH ratio, which is crucial for cellular redox reactions and energy metabolism . Additionally, this compound can impact gene expression by acting on transcription factors and other regulatory proteins, thereby influencing cellular responses to external stimuli.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, such as nicotinic acid receptors, leading to changes in their conformation and activity . This binding can result in the inhibition or activation of enzymes, altering metabolic pathways and cellular functions. Furthermore, this compound can influence gene expression by interacting with transcription factors and other DNA-binding proteins, thereby modulating the transcription of target genes.
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. It has been observed that this compound remains stable under standard laboratory conditions for extended periods . Its degradation products and their potential effects on cellular functions are still under investigation. Long-term studies have shown that this compound can have sustained effects on cellular metabolism and gene expression, indicating its potential for prolonged therapeutic applications.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it has been found to have beneficial effects on lipid metabolism and anti-inflammatory responses . At higher doses, it can exhibit toxic or adverse effects, such as hepatotoxicity and gastrointestinal disturbances. These threshold effects highlight the importance of dosage optimization for therapeutic applications of this compound.
Metabolic Pathways
This compound is involved in several metabolic pathways, including those related to nicotinic acid metabolism . It interacts with enzymes such as nicotinamide adenine dinucleotide (NAD) synthetase and nicotinamide phosphoribosyltransferase, which are crucial for the synthesis and recycling of NAD+. These interactions can influence metabolic flux and the levels of various metabolites, thereby affecting overall cellular metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve specific transporters and binding proteins . It is known to interact with nicotinic acid transporters, which facilitate its uptake into cells. Once inside the cells, it can be distributed to various cellular compartments, including the cytoplasm and mitochondria, where it exerts its biochemical effects. The localization and accumulation of this compound can significantly influence its activity and function.
Subcellular Localization
The subcellular localization of this compound is an important aspect of its biochemical activity. It has been found to localize in specific cellular compartments, such as the mitochondria and endoplasmic reticulum . This localization is often directed by targeting signals or post-translational modifications that guide the compound to its site of action. The subcellular distribution of this compound can affect its interactions with biomolecules and its overall efficacy in biochemical reactions.
特性
IUPAC Name |
2-(4-cyanopiperidin-1-yl)pyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O2/c13-8-9-3-6-15(7-4-9)11-10(12(16)17)2-1-5-14-11/h1-2,5,9H,3-4,6-7H2,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHAMDFVCYJJVHW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C#N)C2=C(C=CC=N2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(4-Methoxy-1-oxa-9-azaspiro[5.5]undecan-9-yl)acetic acid](/img/structure/B1479106.png)
![3-Amino-1-(4-(methoxymethyl)-2-azaspiro[4.4]nonan-2-yl)propan-1-one](/img/structure/B1479108.png)

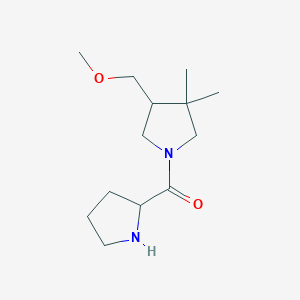
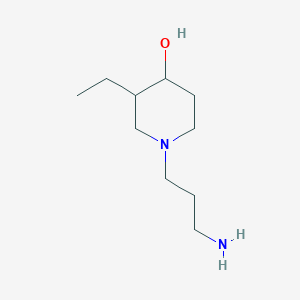

![3-Amino-1-(4-(hydroxymethyl)-2-azaspiro[4.4]nonan-2-yl)propan-1-one](/img/structure/B1479114.png)

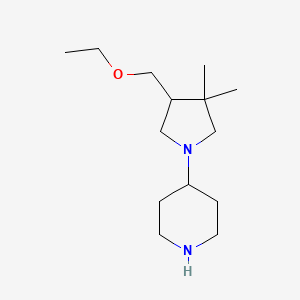
![2-Chloro-1-(4-(hydroxymethyl)-2-azaspiro[4.4]nonan-2-yl)propan-1-one](/img/structure/B1479118.png)

![2-(4-(Methoxymethyl)-2-azaspiro[4.4]nonan-2-yl)acetic acid](/img/structure/B1479121.png)
